

Propyl Octanoate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Propyl octanoate*

Cat. No.: *B1197341*

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CAS Number: 624-13-5

Synonyms: Propyl caprylate, n-Propyl n-octanoate, Octanoic acid propyl ester

This technical guide provides an in-depth overview of **propyl octanoate**, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. For researchers and professionals in drug development, understanding its physicochemical properties, synthesis, purification, and potential biological interactions is crucial for its effective application.^{[1][2]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **propyl octanoate** is presented in the tables below, facilitating easy comparison of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of **Propyl Octanoate**

Property	Value
Molecular Formula	C ₁₁ H ₂₂ O ₂
Molecular Weight	186.29 g/mol
Melting Point	-46.2°C
Boiling Point	225-226°C
Density	0.8659-0.8670 g/mL at 25°C
Refractive Index	1.4190-1.4230 at 20°C
Flash Point	87.9°C
logP	4.35

Table 2: Spectroscopic Data for **Propyl Octanoate**

Technique	Key Features
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 4.01 (t, 2H), 2.27 (t, 2H), 1.65 (m, 2H), 1.29 (m, 8H), 0.94 (t, 3H), 0.88 (t, 3H)[3]
¹³ C NMR (100.40 MHz, CDCl ₃)	δ (ppm): 174.01, 65.84, 34.44, 31.70, 29.16, 28.96, 25.07, 22.62, 22.06, 14.06, 10.41[3]
Mass Spectrometry (EI)	Major fragments (m/z): 61, 43, 41, 145, 127[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **propyl octanoate** are provided below.

Synthesis: Fischer Esterification

Propyl octanoate is commonly synthesized via Fischer esterification of octanoic acid and propanol using an acid catalyst.[1]

Materials:

- Octanoic acid
- n-Propanol
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst
- Toluene (for azeotropic removal of water)
- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle

Procedure:

- To a round-bottom flask, add octanoic acid and an excess of n-propanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Set up the flask with a Dean-Stark apparatus and a condenser.
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene (if used) or excess propanol.
- Continue the reaction until no more water is collected, indicating the reaction is complete.
- Cool the reaction mixture to room temperature.

Purification: Work-up and Vacuum Distillation

The crude **propyl octanoate** is purified to remove unreacted starting materials and the acid catalyst.

Work-up Procedure:

- Transfer the cooled reaction mixture to a separatory funnel.

- Wash the organic layer with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release the pressure from CO_2 evolution.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter to remove the drying agent.
- Remove the excess propanol and any solvent using a rotary evaporator.

Vacuum Distillation:

- Assemble a vacuum distillation apparatus.
- Place the crude **propyl octanoate** in the distillation flask.
- Apply a vacuum and gently heat the flask.
- Collect the fraction that distills at the appropriate temperature and pressure for **propyl octanoate**.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity and confirming the identity of **propyl octanoate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for separating fatty acid esters (e.g., DB-5ms).

Typical GC-MS Parameters:

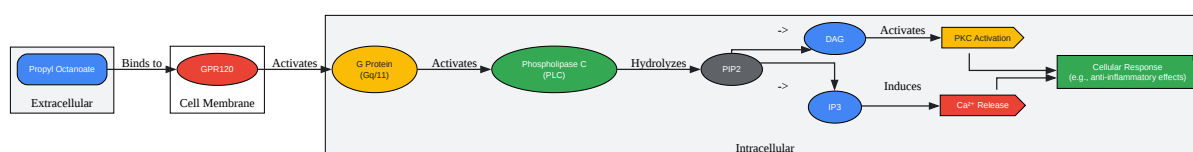
- Injector Temperature: 250°C

- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Carrier Gas: Helium
- MS Ionization: Electron Impact (EI) at 70 eV
- MS Scan Range: 40-400 m/z

Potential Signaling Pathways

While direct research on the specific signaling pathways of **propyl octanoate** is limited, its structural similarity to other fatty acid esters suggests potential interactions with G protein-coupled receptors (GPCRs) that are known to be activated by fatty acids, such as GPR120 and GPR40.^{[4][5]} These receptors are involved in various physiological processes, including inflammation and metabolism.^{[4][5]}

A hypothetical signaling pathway for **propyl octanoate**, based on the known mechanisms of similar fatty acid esters, is proposed below. Activation of GPR120 can lead to downstream signaling cascades that modulate cellular responses.

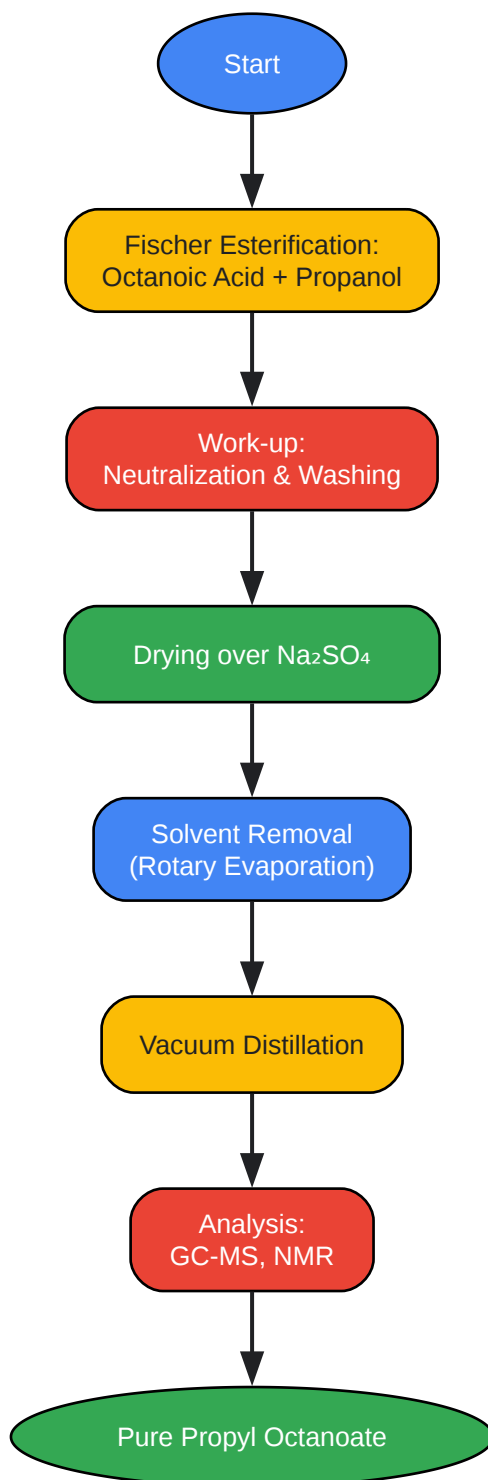


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Caption: Hypothetical GPR120 signaling pathway for **propyl octanoate**.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of **propyl octanoate**.



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Caption: Experimental workflow for **propyl octanoate**.

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